Nilotinib-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

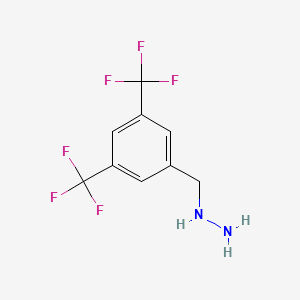

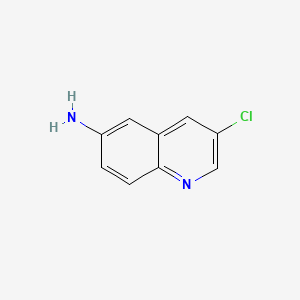

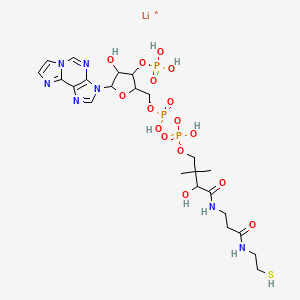

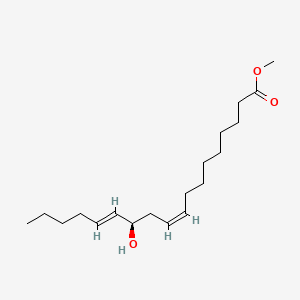

Nilotinib-d3, also known as AMN107, is a tyrosine kinase inhibitor . It is chemically known as 4-Methyl-N-(3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide . It is used for the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome positive and for the treatment of CML that is resistant to therapy containing imatinib .

Synthesis Analysis

The synthesis of Nilotinib-d3 involves a process known as the Buchwald synthesis . This process has been successfully designed at an industrial level for the large-scale production of Nilotinib-d3 . The process utilizes chemical reaction modeling software, ChemCAD, and has been demonstrated to be economically viable .Molecular Structure Analysis

Nilotinib-d3 fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, overriding resistance caused by mutations . It has been discovered that Nilotinib, an approved second-generation protein tyrosine kinase inhibitor, is a potent SMO antagonist .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Nilotinib-d3 are complex and involve multiple steps . The process requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields .Physical And Chemical Properties Analysis

Nilotinib-d3 has a molecular weight of 529.5158 . Its chemical formula is C28H22F3N7O . It is a weak base with pKa1 of 3.0 and pKa2 around 6.2 . The solubility of Nilotinib-d3 decreases with increasing pH .科学的研究の応用

1. Impact on Chronic Myeloid Leukemia

Nilotinib has shown substantial efficacy in treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib therapy. A study by Hughes et al. (2009) highlighted its effectiveness in patients with CML in chronic phase, with notable responses even in the presence of baseline BCR-ABL mutations (Hughes et al., 2009).

2. Application in Metastatic Colorectal Cancer

Jeitany et al. (2018) discovered that nilotinib, primarily used for chronic myeloid leukemia, could inhibit human colorectal cancer cell invasion and reduce metastatic potential in colorectal cancer models. This opens potential avenues for its application in metastatic colorectal cancer treatment (Jeitany et al., 2018).

3. Enhancing Effects of Other Therapies

Nilotinib's role in combination therapies was explored by Airiau et al. (2013), who found that combining it with PI3K/mTOR pathway inhibitors could sensitize chronic myeloid leukemia stem cells, enhancing the therapeutic response (Airiau et al., 2013).

4. Exploration in Parkinson's Disease

Pagán et al. (2019) conducted a study on the pharmacokinetics and pharmacodynamics of nilotinib in Parkinson's disease patients, revealing its potential for altering dopamine metabolism and reducing inflammation, suggesting a new therapeutic avenue (Pagán et al., 2019).

5. Role in Gastrointestinal Stromal Tumors

Reichardt and Montemurro (2011) discussed nilotinib's potential effectiveness and safety in patients with gastrointestinal stromal tumors who have progressed on other treatments, indicating its potential in managing this disease (Reichardt & Montemurro, 2011).

Safety And Hazards

Nilotinib-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .

将来の方向性

The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . Nilotinib-d3 has shown greater efficacy than imatinib in inducing deep molecular response (MR 4.5) for patients with CML . Future research will likely focus on improving the development of potent and specific small-molecule tyrosine kinase inhibitors (TK

特性

IUPAC Name |

4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIURLSWUIHRB-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22F3N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678665 |

Source

|

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nilotinib-d3 | |

CAS RN |

1215678-43-5 |

Source

|

| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)

![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)